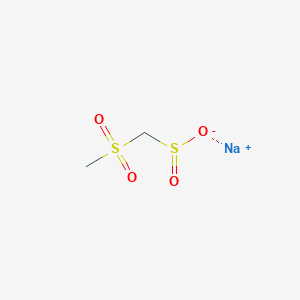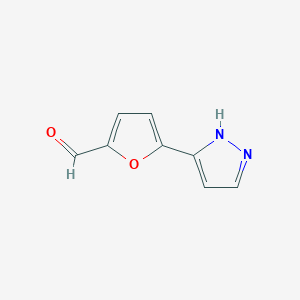
5-(1h-Pyrazol-5-yl)-2-furaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1h-Pyrazol-5-yl)-2-furaldehyde, also known as Pyrazofurin, is a pyrazole-containing natural product that possesses potent antitumor and antiviral properties. This compound was first isolated from Streptomyces sp. in 1970, and since then, it has been extensively studied for its potential therapeutic applications.
作用機序
5-(1h-Pyrazol-5-yl)-2-furaldehyde exerts its therapeutic effects by inhibiting the activity of orotidine-5'-monophosphate decarboxylase (OMPDC), an enzyme that is essential for the de novo synthesis of uridine monophosphate (UMP). UMP is a precursor for the synthesis of RNA and DNA, and its inhibition leads to the depletion of nucleotides, which are essential for cell proliferation. 5-(1h-Pyrazol-5-yl)-2-furaldehyde also inhibits the activity of adenosine deaminase, an enzyme that is involved in the purine metabolism pathway.
Biochemical and Physiological Effects:
5-(1h-Pyrazol-5-yl)-2-furaldehyde has been shown to have various biochemical and physiological effects. It inhibits the synthesis of RNA and DNA, leading to the depletion of nucleotides, which are essential for cell proliferation. It also inhibits the activity of adenosine deaminase, which is involved in the purine metabolism pathway. 5-(1h-Pyrazol-5-yl)-2-furaldehyde has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
5-(1h-Pyrazol-5-yl)-2-furaldehyde has several advantages for lab experiments, including its potent antitumor and antiviral properties, ease of synthesis, and low toxicity. However, its limitations include its instability in aqueous solutions, low solubility in water, and potential side effects, such as bone marrow suppression and gastrointestinal toxicity.
将来の方向性
There are several future directions for the research and development of 5-(1h-Pyrazol-5-yl)-2-furaldehyde. One potential direction is the synthesis of 5-(1h-Pyrazol-5-yl)-2-furaldehyde derivatives with improved potency and selectivity against cancer and viral infections. Another direction is the investigation of 5-(1h-Pyrazol-5-yl)-2-furaldehyde's mechanism of action and its interaction with other cellular pathways. Furthermore, 5-(1h-Pyrazol-5-yl)-2-furaldehyde's potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative disorders, should be explored. Finally, the development of novel drug delivery systems for 5-(1h-Pyrazol-5-yl)-2-furaldehyde could improve its efficacy and reduce its potential side effects.
合成法
5-(1h-Pyrazol-5-yl)-2-furaldehyde can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of furfural with hydrazine hydrate and acetic acid to form the pyrazole ring, followed by oxidation to produce 5-(1h-Pyrazol-5-yl)-2-furaldehyde. On the other hand, microbial fermentation involves the use of Streptomyces sp. to produce 5-(1h-Pyrazol-5-yl)-2-furaldehyde naturally.
科学的研究の応用
5-(1h-Pyrazol-5-yl)-2-furaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. 5-(1h-Pyrazol-5-yl)-2-furaldehyde exerts its antitumor effects by inhibiting the synthesis of RNA and DNA, which are essential for cancer cell proliferation.
In addition to its antitumor properties, 5-(1h-Pyrazol-5-yl)-2-furaldehyde also exhibits potent antiviral activity against a wide range of viruses, including hepatitis B and C, herpes simplex virus, and human immunodeficiency virus (HIV). It works by inhibiting the viral RNA and DNA synthesis, preventing the virus from replicating and spreading.
特性
IUPAC Name |
5-(1H-pyrazol-5-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDPCCHOYJXRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1h-Pyrazol-5-yl)-2-furaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

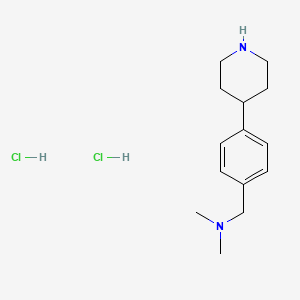
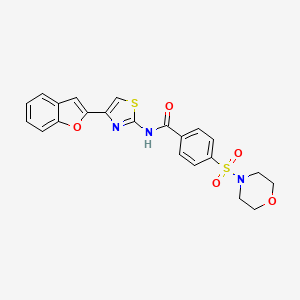
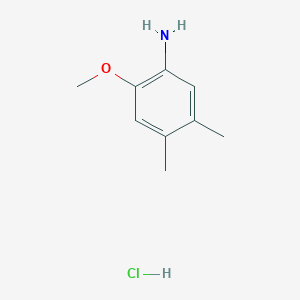
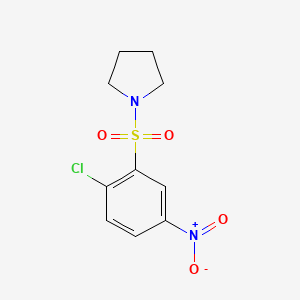

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
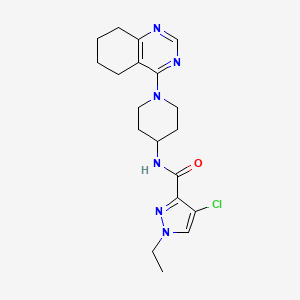
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)
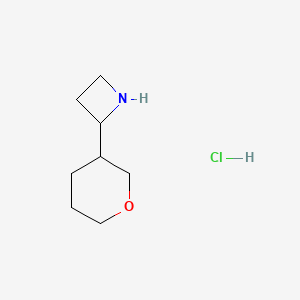
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)
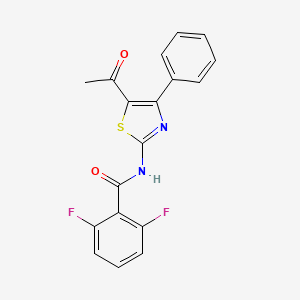
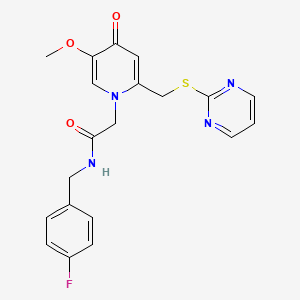
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
